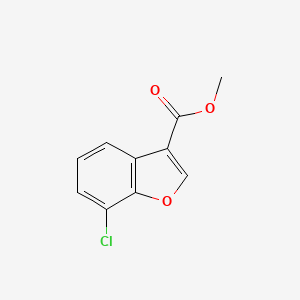

Methyl 7-chloro-1-benzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

methyl 7-chloro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 |

InChI Key |

OWHFKGIVIFNDJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield . The use of proton quantum tunneling has also been explored to construct complex benzofuran ring systems with high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Medicine: Its derivatives have shown promise in treating diseases such as cancer and viral infections.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-chloro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. The 7-iodo substituent in the compound from increases molecular weight and polarizability, likely reducing solubility in polar solvents compared to the smaller chloro group .

Functional Group Influence :

Structural and Crystallographic Insights

- Planarity of the Benzofuran Core: X-ray studies of analogous compounds confirm that the benzofuran ring system is highly planar, with mean deviations of 0.005 Å from the least-squares plane .

- Intermolecular Interactions: The acetic acid derivative () forms O–H⋯O hydrogen bonds, creating robust dimeric structures .

Pharmacological Implications

Chloro vs. Fluoro Substituents :

Chlorine’s larger atomic radius and lower electronegativity compared to fluorine () may alter binding affinities to biological targets. For instance, chloro-substituted benzofurans could exhibit enhanced hydrophobic interactions in enzyme active sites.- Methyl Ester vs.

Biological Activity

Methyl 7-chloro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran core substituted with a methyl ester and a chlorine atom at the 7-position. The synthesis of this compound typically involves the reaction of 7-chloro-1-benzofuran with methyl chloroformate in the presence of a base. This method allows for the introduction of the carboxylate group while preserving the integrity of the benzofuran structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, it has shown moderate cytotoxic effects against K562 cells, a human leukemia cell line, with mechanisms involving the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) .

Table 1: Anticancer Activity Against K562 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 16 - 64 | Induces apoptosis; inhibits IL-6 release |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Listeria monocytogenes | 64 |

The biological activities of this compound can be attributed to its structural characteristics. The presence of the chlorine substituent enhances its reactivity and interaction with biological targets. Studies suggest that compounds with halogen substitutions often exhibit increased potency due to enhanced lipophilicity and binding affinity to cellular targets .

Case Studies and Research Findings

Several case studies have investigated the efficacy of benzofuran derivatives in various biological contexts:

- Anticancer Studies : In vitro studies have shown that methyl derivatives of benzofurans exhibit increased antiproliferative activity against cancer cell lines when compared to their unsubstituted counterparts. For example, modifications at specific positions on the benzofuran ring significantly influence their anticancer potency .

- Antimicrobial Efficacy : Research indicates that benzofuran derivatives, including this compound, possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlights that halogenated derivatives tend to show superior antimicrobial activity compared to non-halogenated analogs .

Q & A

Q. What are the common synthetic routes for Methyl 7-chloro-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves hydrolysis of ester precursors under basic conditions. For example, a structurally analogous benzofuran derivative was synthesized by refluxing an ethyl ester with potassium hydroxide (KOH) in methanol/water for 5 hours, achieving an 82% yield after purification via column chromatography (ethyl acetate) . Optimization strategies include:

- Reaction time/temperature : Prolonged reflux (5–6 hours) ensures complete de-esterification .

- Solvent selection : Polar solvents like methanol enhance solubility of intermediates .

- Purification : Column chromatography with ethyl acetate isolates the product efficiently .

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Hydrolysis | Reflux, 5 h, KOH | 82% | |

| Purification | Ethyl acetate chromatography | - |

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- X-ray diffraction : Resolves crystal packing and bond parameters (e.g., benzofuran planarity with mean deviation ≤0.005 Å) .

- NMR spectroscopy : Identifies substituents via characteristic shifts (e.g., methyl ester protons at δ ~3.9 ppm in H NMR; carbonyl carbons at δ ~160–170 ppm in C NMR) .

- Hydrogen bonding analysis : Detects intermolecular interactions (e.g., O–H⋯O dimers) using crystallographic data .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed during structure determination?

Use software like SHELXL, which employs TLS parameterization and iterative least-squares refinement for high-resolution or twinned data . Key strategies:

- Twinning : Apply TWIN/BASF commands to model twin domains .

- Disorder : Refine atomic occupancies iteratively while restraining geometric parameters (e.g., bond lengths/angles) .

Q. What experimental approaches resolve contradictions between spectroscopic data and computational predictions?

- Multi-technique validation : Cross-validate NMR/X-ray data with DFT calculations (e.g., comparing experimental vs. computed C chemical shifts) .

- Error analysis : Quantify uncertainties in crystallographic B-factors and NMR signal-to-noise ratios to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Analog synthesis : Modify substituents (e.g., chloro, methyl groups) to assess activity trends . Example: Replacing a methylsulfanyl group with ethylsulfanyl alters steric effects and bioactivity .

- Bioassays : Test enzyme inhibition (e.g., dihydroorotate dehydrogenase) using enzyme kinetics and cellular assays .

Methodological Considerations

Q. How do intermolecular interactions influence the solid-state structure of benzofuran derivatives?

Hydrogen bonding and π-π stacking dictate crystal packing. For example, O–H⋯O hydrogen bonds in the title compound form centrosymmetric dimers, stabilizing the crystal lattice . Crystallographic software (e.g., ORTEP-3) visualizes these interactions graphically .

Q. What purification techniques are most effective for isolating this compound?

- Column chromatography : Effective for separating polar intermediates (e.g., ethyl acetate as eluent) .

- Recrystallization : Suitable for high-purity crystals (e.g., using benzene for slow evaporation) .

Data Interpretation

Q. How are NMR spectral assignments validated for complex benzofuran derivatives?

- 2D NMR : COSY and HSQC experiments correlate proton and carbon signals (e.g., distinguishing aromatic vs. aliphatic protons) .

- Crystallographic cross-check : Compare NMR-derived bond lengths with X-ray data to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.